2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
Overview
Description
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom and a chlorophenyl group attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione typically involves the bromination of 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced indene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxide salts. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively.
Scientific Research Applications
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism . The compound’s molecular structure allows it to bind to specific receptors or enzymes, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Shares similar bromine and chlorine substituents but differs in the core structure.
2-Bromo-2-(4-chlorophenyl)-1-phenylethanone: Similar in having bromine and chlorophenyl groups but differs in the ketone functional group and overall structure.
Uniqueness
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-bromo-2-(4-chlorophenyl)indene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2/c16-15(9-5-7-10(17)8-6-9)13(18)11-3-1-2-4-12(11)14(15)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKEDHGRZYRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313196 | |
Record name | 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730-73-4 | |
Record name | NSC267314 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-2-(4-CHLORO-PHENYL)-INDAN-1,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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